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molecular formula C8H6ClNO B1585636 4-Chloroindolin-2-One CAS No. 20870-77-3

4-Chloroindolin-2-One

Cat. No. B1585636
M. Wt: 167.59 g/mol
InChI Key: XNSPDJAXCBZCRV-UHFFFAOYSA-N
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Patent
US04658037

Procedure details

To a stirred solution of 22 g of sodium in 450 ml of anhydrous ethanol was added, portionwise, 43.5 g of 4-chloro-3-hydrazono-2-oxindole, and the resulting solution was heated under reflux for 30 minutes. The cooled solution was then concentrated to a gum, which was dissolved in 400 ml of water and decolorized using activated carbon. The resulting solution was poured onto a mixture of 1 liter of water and 45 ml of concentrated hydrochloric acid. The precipitate which formed was recovered by filtration, dried and recrystallized from ethanol, giving 22.4 g of 4-chloro-2-oxindole, mp 216°-218° C. (dec).
Quantity
22 g
Type
reactant
Reaction Step One
Quantity
450 mL
Type
solvent
Reaction Step One
Quantity
43.5 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Na].[Cl:2][C:3]1[CH:11]=[CH:10][CH:9]=[C:8]2[C:4]=1[C:5](=NN)[C:6](=[O:12])[NH:7]2>C(O)C>[Cl:2][C:3]1[CH:11]=[CH:10][CH:9]=[C:8]2[C:4]=1[CH2:5][C:6](=[O:12])[NH:7]2 |^1:0|

Inputs

Step One
Name
Quantity
22 g
Type
reactant
Smiles
[Na]
Name
Quantity
450 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
43.5 g
Type
reactant
Smiles
ClC1=C2C(C(NC2=CC=C1)=O)=NN

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 30 minutes
Duration
30 min
CONCENTRATION
Type
CONCENTRATION
Details
The cooled solution was then concentrated to a gum, which
DISSOLUTION
Type
DISSOLUTION
Details
was dissolved in 400 ml of water
ADDITION
Type
ADDITION
Details
The resulting solution was poured onto a mixture of 1 liter of water and 45 ml of concentrated hydrochloric acid
CUSTOM
Type
CUSTOM
Details
The precipitate which formed
FILTRATION
Type
FILTRATION
Details
was recovered by filtration
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
recrystallized from ethanol

Outcomes

Product
Name
Type
product
Smiles
ClC1=C2CC(NC2=CC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 22.4 g
YIELD: CALCULATEDPERCENTYIELD 60.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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